molecular formula C16H21N5OS B11013580 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(pyrimidin-2-ylamino)hexanamide

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(pyrimidin-2-ylamino)hexanamide

Cat. No.: B11013580
M. Wt: 331.4 g/mol
InChI Key: YXQDLOVOXRIJIS-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-6-(pyrimidin-2-ylamino)hexanamide is a heterocyclic compound with a complex structure. Let’s break it down:

  • The core structure consists of a cyclopenta[d]thiazole ring (a five-membered ring containing sulfur and nitrogen atoms) fused with a pyrimidine ring (a six-membered ring containing nitrogen atoms).
  • The hexanamide group is attached to the cyclopenta[d]thiazole ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization reactions between appropriate precursors. For example:

    Thiazole Synthesis: Start with a thioamide and a suitable α,β-unsaturated ketone. Cyclization under acidic conditions forms the cyclopenta[d]thiazole ring.

    Pyrimidine Synthesis: Combine an amine and a carbonyl compound (such as an aldehyde or ketone) to form the pyrimidine ring.

Industrial Production: While research laboratories may use diverse methods, industrial production often relies on cost-effective and scalable processes. These may involve multistep syntheses, purification, and optimization for yield.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially affecting its biological activity.

    Reduction: Reduction of the pyrimidine or thiazole rings may lead to novel derivatives.

    Substitution: Nucleophilic substitution reactions can modify the hexanamide group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic media.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles (e.g., amines, thiols) in appropriate solvents.

Major Products: The major products depend on reaction conditions and substituents. Variants with altered pharmacological properties may arise.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

    Cyclopenta[d]thiazoles: Explore other cyclopenta[d]thiazole derivatives.

    Pyrimidines: Investigate pyrimidine-based molecules.

Properties

Molecular Formula

C16H21N5OS

Molecular Weight

331.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-6-(pyrimidin-2-ylamino)hexanamide

InChI

InChI=1S/C16H21N5OS/c22-14(21-16-20-12-6-4-7-13(12)23-16)8-2-1-3-9-17-15-18-10-5-11-19-15/h5,10-11H,1-4,6-9H2,(H,17,18,19)(H,20,21,22)

InChI Key

YXQDLOVOXRIJIS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)NC(=O)CCCCCNC3=NC=CC=N3

Origin of Product

United States

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